molecular formula C12H12N4O4 B6333691 Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264049-67-3

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6333691
CAS No.: 1264049-67-3
M. Wt: 276.25 g/mol
InChI Key: RYZKWPFPMHPOEG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclization reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding high purity and good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit p38 MAP kinase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 2-aminothiazole-4-carboxylate Schiff bases
  • 1-aryl-5-aminopyrazole

Uniqueness

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and amino groups allow for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZKWPFPMHPOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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